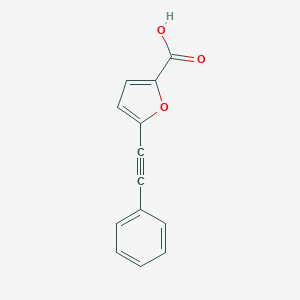

5-(Phenylethynyl)furan-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(2-phenylethynyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O3/c14-13(15)12-9-8-11(16-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYACYZCOUYIFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371866 | |

| Record name | 5-(Phenylethynyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130423-83-5 | |

| Record name | 5-(Phenylethynyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 130423-83-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Characterization of 5-(phenylethynyl)furan-2-carboxylic acid: A Technical Guide

Introduction

5-(phenylethynyl)furan-2-carboxylic acid is a heterocyclic organic compound featuring a furan ring substituted with a carboxylic acid group at the 2-position and a phenylethynyl group at the 5-position. Its chemical formula is C13H8O3, with a molecular weight of approximately 212.21 g/mol .[1][2][3][4] The conjugated system comprising the furan ring, the alkyne, and the phenyl group suggests interesting electronic and spectroscopic properties, making it a molecule of interest for researchers in materials science and drug development.

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 5-(phenylethynyl)furan-2-carboxylic acid. The data presented herein are predicted based on the analysis of structurally similar compounds, including 2-furancarboxylic acid and other 5-substituted furan-2-carboxylic acids, due to the limited availability of direct experimental data in the public domain.

Predicted Spectroscopic Data

The following tables summarize the predicted key spectroscopic data for 5-(phenylethynyl)furan-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~13.5 | singlet | -COOH |

| ~7.6 - 7.7 | multiplet | Phenyl H (ortho) |

| ~7.4 - 7.5 | multiplet | Phenyl H (meta, para) |

| ~7.35 | doublet | Furan H3 |

| ~7.15 | doublet | Furan H4 |

Table 2: Predicted ¹³C NMR Data Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~159.5 | C =O |

| ~148.0 | Furan C 2 |

| ~145.0 | Furan C 5 |

| ~132.0 | Phenyl C (ipso) |

| ~131.5 | Phenyl C H (ortho) |

| ~129.0 | Phenyl C H (meta) |

| ~128.5 | Phenyl C H (para) |

| ~122.0 | Furan C H3 |

| ~118.0 | Furan C H4 |

| ~95.0 | Alkyne C |

| ~85.0 | Alkyne C |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Description |

| 2500-3300 | O-H stretch | Very broad, characteristic of a carboxylic acid |

| ~2210 | C≡C stretch | Medium to weak, characteristic of an alkyne |

| ~1700 | C=O stretch | Strong, sharp peak |

| ~1590, 1480 | C=C stretch | Aromatic ring vibrations |

| ~1100 | C-O stretch | Furan ring ether linkage |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 212 | ~100 | [M]⁺ (Molecular Ion) |

| 195 | Moderate | [M-OH]⁺ |

| 167 | Moderate to High | [M-COOH]⁺ |

| 139 | Moderate | [M-COOH-CO]⁺ or [C11H7]⁺ |

| 115 | Moderate | Phenylacetylene fragment |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of 5-(phenylethynyl)furan-2-carboxylic acid.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Accurately weigh approximately 10-20 mg of 5-(phenylethynyl)furan-2-carboxylic acid.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Vortex the sample to ensure homogeneity.

-

-

Instrumentation and Data Acquisition :

-

Use a 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer for analysis.

-

Place the sample in the spectrometer's probe.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation :

-

Grind a small amount of 5-(phenylethynyl)furan-2-carboxylic acid (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation and Data Acquisition :

-

Use a Fourier Transform Infrared (FTIR) spectrometer for the analysis.

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet containing the sample in the spectrometer's sample holder.

-

Record the infrared spectrum in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction and Ionization :

-

Introduce a small amount of 5-(phenylethynyl)furan-2-carboxylic acid into the mass spectrometer via a direct insertion probe.

-

In the ion source, bombard the sample with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

-

-

Mass Analysis and Detection :

-

Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight).

-

The detector will record the abundance of each ion, generating a mass spectrum.

-

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like 5-(phenylethynyl)furan-2-carboxylic acid.

A general workflow for the spectroscopic characterization of a chemical compound.

References

Spectroscopic Profile of 5-(phenylethynyl)furan-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-(phenylethynyl)furan-2-carboxylic acid. Due to the limited availability of public experimental spectral data for this compound, this guide leverages high-quality computational predictions to offer valuable insights for its structural characterization.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 5-(phenylethynyl)furan-2-carboxylic acid was calculated using advanced NMR prediction software. The data, presented in Table 1, was predicted for a solution in Deuterated Chloroform (CDCl₃). The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 1: Predicted ¹H NMR Data for 5-(phenylethynyl)furan-2-carboxylic acid

| Atom Number | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 3 | 7.29 | d | 3.6 | Furan H-3 |

| 4 | 6.84 | d | 3.6 | Furan H-4 |

| 8, 12 | 7.55 | m | - | Phenyl H-ortho |

| 9, 11 | 7.38 | m | - | Phenyl H-meta |

| 10 | 7.36 | m | - | Phenyl H-para |

| 14 | 11.5 (broad) | s | - | Carboxylic Acid H |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of 5-(phenylethynyl)furan-2-carboxylic acid was also calculated for a solution in CDCl₃. The chemical shifts (δ) are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for 5-(phenylethynyl)furan-2-carboxylic acid

| Atom Number | Chemical Shift (δ) ppm | Assignment |

| 2 | 145.1 | Furan C-2 |

| 3 | 120.5 | Furan C-3 |

| 4 | 117.2 | Furan C-4 |

| 5 | 134.8 | Furan C-5 |

| 6 | 96.2 | Ethynyl C |

| 7 | 84.9 | Ethynyl C |

| 8 | 121.8 | Phenyl C-ipso |

| 9, 13 | 132.3 | Phenyl C-ortho |

| 10, 12 | 128.6 | Phenyl C-meta |

| 11 | 129.8 | Phenyl C-para |

| 14 | 163.5 | Carboxylic Acid C=O |

Methodology for NMR Data Prediction

The ¹H and ¹³C NMR data presented in this guide were generated using a computational prediction model. The following outlines the methodology:

-

Software: The predictions were performed using a high-quality, commercially available NMR prediction software that utilizes a combination of HOSE (Hierarchical Organisation of Spherical Environments) codes, neural networks, and incremental methods based on a large database of experimental spectra.

-

Input: The molecular structure of 5-(phenylethynyl)furan-2-carboxylic acid was provided as a SMILES string (O=C(O)c1oc(cc1)C#Cc1ccccc1).

-

Prediction Parameters:

-

Solvent: Chloroform-d (CDCl₃)

-

Spectrometer Frequency (for prediction algorithm): 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

-

Referencing: Chemical shifts are referenced to TMS.

-

It is important to note that while these prediction methods are highly accurate, the actual experimental values may vary depending on the specific experimental conditions (e.g., solvent, concentration, temperature).

Mandatory Visualization

The following diagram illustrates the molecular structure of 5-(phenylethynyl)furan-2-carboxylic acid with atom numbering corresponding to the assignments in the data tables.

Caption: Molecular structure of 5-(phenylethynyl)furan-2-carboxylic acid.

An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-(phenylethynyl)furan-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-(phenylethynyl)furan-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. The information presented herein is designed to assist researchers in developing and interpreting mass spectrometry data for this and structurally related compounds. The molecular formula for 5-(phenylethynyl)furan-2-carboxylic acid is C₁₃H₈O₃, with a monoisotopic mass of 212.0473 g/mol .[1][2]

Introduction to Mass Spectrometric Behavior

The mass spectrometric analysis of 5-(phenylethynyl)furan-2-carboxylic acid can be approached using various ionization techniques. The choice of ionization method will significantly influence the resulting mass spectrum, particularly the extent of fragmentation.

-

Electrospray Ionization (ESI): As a soft ionization technique, ESI is well-suited for determining the molecular weight of the analyte with minimal fragmentation.[3] For carboxylic acids, ESI is typically performed in negative ion mode to observe the deprotonated molecule, [M-H]⁻.[4] It is also possible to observe adducts in the positive ion mode, such as [M+Na]⁺ or [M+NH₄]⁺.[5] The low fragmentation nature of ESI is advantageous for quantitative studies and for confirming the molecular identity in complex matrices.

-

Electron Ionization (EI): EI is a "hard" ionization technique that bombards the analyte with high-energy electrons, leading to extensive fragmentation.[6] This fragmentation is highly reproducible and provides valuable structural information by revealing the characteristic cleavage patterns of the molecule. For 5-(phenylethynyl)furan-2-carboxylic acid, EI would be expected to induce fragmentation of the carboxylic acid group, the furan ring, and the phenylethynyl substituent.[7][8]

Predicted Mass Spectral Data

The following tables summarize the predicted quantitative data for the mass spectrometric analysis of 5-(phenylethynyl)furan-2-carboxylic acid under both Electron Ionization (EI) and Electrospray Ionization (ESI).

Table 1: Predicted High-Resolution ESI-MS Data

| Ion Species | Calculated m/z | Observed m/z (Hypothetical) | Mass Error (ppm) |

| [M-H]⁻ | 211.0401 | 211.0405 | 1.9 |

| [M+H]⁺ | 213.0546 | 213.0550 | 1.9 |

| [M+Na]⁺ | 235.0366 | 235.0370 | 1.7 |

| [M+K]⁺ | 251.0105 | 251.0110 | 2.0 |

Table 2: Predicted EI-MS Fragmentation Data

| m/z (Nominal) | Relative Intensity (%) (Hypothetical) | Proposed Fragment Ion | Fragment Structure |

| 212 | 85 | [M]⁺• | [C₁₃H₈O₃]⁺• |

| 195 | 40 | [M-OH]⁺ | [C₁₃H₇O₂]⁺ |

| 167 | 100 | [M-COOH]⁺ | [C₁₂H₇O]⁺ |

| 139 | 65 | [C₁₁H₇]⁺ | Phenylpropargyl cation |

| 115 | 30 | [C₉H₇]⁺ | Indenyl cation or rearranged equivalent |

| 102 | 55 | [C₈H₆]⁺• | Phenylethyne radical cation |

| 77 | 70 | [C₆H₅]⁺ | Phenyl cation |

| 51 | 45 | [C₄H₃]⁺ | Cyclopropenylium methylidyne cation |

Experimental Protocols

This protocol is designed for the analysis of 5-(phenylethynyl)furan-2-carboxylic acid using a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.

-

Sample Preparation:

-

Prepare a stock solution of 5-(phenylethynyl)furan-2-carboxylic acid at a concentration of 1 mg/mL in methanol.

-

Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.

-

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (Negative Ion Mode):

-

Ion Source: Electrospray Ionization (ESI).

-

Polarity: Negative.

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

Scan Range: m/z 50-500.

-

This protocol outlines the analysis of 5-(phenylethynyl)furan-2-carboxylic acid using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source. Derivatization is often recommended for carboxylic acids to improve volatility and thermal stability.

-

Derivatization (Methylation):

-

To 100 µg of the sample, add 100 µL of a methylating agent (e.g., (trimethylsilyl)diazomethane in methanol).

-

Allow the reaction to proceed for 15 minutes at room temperature.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of ethyl acetate.

-

-

Gas Chromatography:

-

Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injection Mode: Splitless.

-

-

Mass Spectrometry:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-550.

-

Visualizations

The following diagrams illustrate the proposed fragmentation pathway and a general workflow for the mass spectrometric analysis of 5-(phenylethynyl)furan-2-carboxylic acid.

Caption: Predicted EI Fragmentation of 5-(phenylethynyl)furan-2-carboxylic acid.

Caption: General Workflow for MS Analysis.

Interpretation of Fragmentation Patterns

The EI fragmentation of 5-(phenylethynyl)furan-2-carboxylic acid is predicted to be initiated by the loss of the hydroxyl radical (•OH) to form an acylium ion at m/z 195, or the loss of the entire carboxyl group (•COOH) to yield the ion at m/z 167.[7] The latter is often a prominent peak for aromatic carboxylic acids. Subsequent fragmentation of the m/z 167 ion may involve the loss of carbon monoxide (CO) from the furan ring, a common fragmentation pathway for furans, resulting in the ion at m/z 139. Further fragmentation of the hydrocarbon backbone can lead to the formation of the phenylethyne radical cation at m/z 102 and the phenyl cation at m/z 77, which is a characteristic fragment for phenyl-substituted compounds.

Conclusion

The mass spectrometric analysis of 5-(phenylethynyl)furan-2-carboxylic acid can provide definitive information regarding its molecular weight and structure. ESI-MS is the preferred method for accurate mass determination with minimal fragmentation, while EI-MS is invaluable for structural elucidation through the analysis of its characteristic fragmentation patterns. The experimental protocols and predicted data presented in this guide serve as a valuable resource for researchers working with this and related compounds.

References

- 1. lookchem.com [lookchem.com]

- 2. 5-(2-PHENYLETHYNYL)FURAN-2-CARBOXYLIC ACID | CAS 130423-83-5 [matrix-fine-chemicals.com]

- 3. Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Electron ionization - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

physical and chemical properties of 5-(phenylethynyl)furan-2-carboxylic acid

An In-depth Technical Guide on the Physical and Chemical Properties of 5-(phenylethynyl)furan-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(phenylethynyl)furan-2-carboxylic acid is a heterocyclic organic compound that incorporates a furan ring, a carboxylic acid group, and a phenylacetylene moiety. This unique combination of functional groups makes it a molecule of interest in medicinal chemistry and materials science. The furan ring is a common scaffold in many biologically active compounds, and the phenylethynyl group can participate in various chemical transformations and may contribute to the molecule's electronic and photophysical properties. This document provides a comprehensive overview of the known , along with relevant experimental protocols and diagrams to facilitate further research and development.

Physicochemical Properties

The are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Reference(s) |

| IUPAC Name | 5-(Phenylethynyl)furan-2-carboxylic acid | [1] |

| CAS Number | 130423-83-5 | [1][2] |

| Molecular Formula | C₁₃H₈O₃ | [1][2] |

| Molecular Weight | 212.205 g/mol | [2] |

| Melting Point | 212 °C | [2] |

| Boiling Point | 411 °C at 760 mmHg | [2] |

| Density | 1.33 g/cm³ | [2] |

| pKa (Predicted) | 2.99 ± 0.10 | [2] |

| LogP | 2.37760 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Exact Mass | 212.047344113 u | [2] |

| Canonical SMILES | C1=CC=C(C=C1)C#CC2=CC=C(O2)C(=O)O | [1] |

| InChIKey | HFYACYZCOUYIFR-UHFFFAOYSA-N | [1] |

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the phenyl and furan rings, as well as the acidic proton of the carboxylic acid. The aromatic protons on the phenyl group would likely appear as multiplets in the range of 7.0-8.0 ppm. The protons on the furan ring would appear as doublets, with chemical shifts influenced by the electron-withdrawing carboxylic acid group and the phenylethynyl substituent. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be concentration and solvent dependent.[3]

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carboxylic acid carbonyl carbon (typically in the range of 165-185 ppm), the acetylenic carbons, and the aromatic carbons of the furan and phenyl rings.[3]

Infrared (IR) Spectroscopy

The IR spectrum of 5-(phenylethynyl)furan-2-carboxylic acid is expected to exhibit characteristic absorption bands for its functional groups.[4][5]

-

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid.[3]

-

C≡C Stretch: A sharp, medium-intensity absorption band around 2100-2260 cm⁻¹ corresponding to the carbon-carbon triple bond of the ethynyl group.

-

C=O Stretch: A strong, sharp absorption band between 1710 and 1760 cm⁻¹ for the carbonyl group of the carboxylic acid. Conjugation with the furan ring may lower this frequency.[3]

-

C=C Stretch: Aromatic C=C stretching vibrations from the furan and phenyl rings are expected in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A band corresponding to the C-O stretching of the furan ring ether linkage.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight of the compound (212.20). Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) or the hydroxyl group (-OH). High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition.

Experimental Protocols

Synthesis via Sonogashira Coupling

A plausible and efficient method for the synthesis of 5-(phenylethynyl)furan-2-carboxylic acid is the Sonogashira cross-coupling reaction.[6][7] This reaction involves the coupling of a terminal alkyne (phenylacetylene) with an aryl halide (an ester of 5-bromofuran-2-carboxylic acid) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Materials:

-

Methyl 5-bromofuran-2-carboxylate (or ethyl ester)

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylamine (DIPA)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) for saponification

-

Hydrochloric acid (HCl)

Procedure:

-

Coupling Reaction: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add methyl 5-bromofuran-2-carboxylate (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.).[8]

-

Add anhydrous, degassed solvent (e.g., THF) followed by the base (e.g., triethylamine, 2-5 eq.).[8]

-

Add phenylacetylene (1.1-1.2 eq.) dropwise to the stirred reaction mixture.

-

Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove catalyst residues and wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.[8]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ester product by column chromatography on silica gel.

-

Saponification: Dissolve the purified ester in a mixture of THF and water. Add an excess of NaOH or LiOH and stir at room temperature or heat gently until the ester is fully hydrolyzed (monitored by TLC).

-

Acidification: After cooling, remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and acidify with dilute HCl until a precipitate forms.

-

Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-(phenylethynyl)furan-2-carboxylic acid.

Spectroscopic Analysis Protocol

-

NMR Spectroscopy:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

-

IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas or liquid chromatography.

-

Data Acquisition: Obtain the mass spectrum using an appropriate ionization technique (e.g., EI for fragmentation patterns or ESI for soft ionization).

-

Biological Activity

While specific biological activity or signaling pathway involvement for 5-(phenylethynyl)furan-2-carboxylic acid has not been extensively reported in the literature, the furan scaffold is present in numerous pharmacologically active compounds.[9] Furan derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[10][11] The incorporation of the phenylethynyl group may further modulate the biological profile of the molecule. Therefore, 5-(phenylethynyl)furan-2-carboxylic acid represents a lead compound for further investigation in various therapeutic areas.

Visualizations

Caption: Synthetic workflow for 5-(phenylethynyl)furan-2-carboxylic acid.

References

- 1. 5-(2-PHENYLETHYNYL)FURAN-2-CARBOXYLIC ACID | CAS 130423-83-5 [matrix-fine-chemicals.com]

- 2. lookchem.com [lookchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 10. Pharmacological activity of furan derivatives [wisdomlib.org]

- 11. ijabbr.com [ijabbr.com]

An In-depth Technical Guide to CAS 130423-83-5: Properties, Suppliers, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 130423-83-5, identified as 5-(2-Phenyleth-1-ynyl)-2-furoic acid, is a heterocyclic organic compound featuring a furan core. This molecule is of significant interest to the medicinal chemistry and drug discovery sectors. Its rigid structure, incorporating a phenylacetylene moiety, makes it a valuable fragment and scaffold for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known properties of 5-(2-Phenyleth-1-ynyl)-2-furoic acid, a curated list of suppliers, and a discussion of its potential applications in research and development, including a hypothetical experimental workflow for its evaluation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 5-(2-Phenyleth-1-ynyl)-2-furoic acid is presented below. These data have been compiled from various chemical supplier catalogs and databases.

| Property | Value | Source(s) |

| IUPAC Name | 5-(2-Phenyleth-1-ynyl)-2-furoic acid | [1][2] |

| Synonyms | 5-(Phenylethynyl)furan-2-carboxylic acid, 5-(2-phenylethynyl)furan-2-carboxylic acid | [2][3] |

| CAS Number | 130423-83-5 | [1][2][3] |

| Molecular Formula | C13H8O3 | [1][3] |

| Molecular Weight | 212.20 g/mol | [1][3] |

| Appearance | Off-white solid | [No specific citation] |

| Melting Point | 212 °C | [3] |

| Boiling Point | 411 °C at 760 mmHg | [3] |

| Density | 1.33 g/cm³ | [3] |

| Flash Point | 202.4 °C | [3] |

| pKa (Predicted) | 2.99 ± 0.10 | [3] |

| LogP (Predicted) | 2.37760 | [3] |

Suppliers

5-(2-Phenyleth-1-ynyl)-2-furoic acid is available from a number of chemical suppliers, primarily for research and development purposes. The following table provides a list of some of these suppliers. Please note that availability and pricing are subject to change and should be verified directly with the supplier.

| Supplier | Product Name | Purity | Quantity |

| American Custom Chemicals Corporation | 5-(2-PHENYLETH-1-YNYL)-2-FUROIC ACID | 95.00% | 250MG, 1G |

| Atlantic Research Chemicals | 5-(2-Phenyleth-1-ynyl)-2-furoicacid | 95% | 250mgs, 1gm |

| Chemenu | 5-(Phenylethynyl)-2-furoicacid | 95% | 5g |

| Conier Chem and Pharma Limited | 5-(2-PHENYLETHYNYL)-2-FURANCARBOXYLIC ACID | Not specified | Not specified |

| Crysdot | 5-(Phenylethynyl)furan-2-carboxylicacid | 95+% | 5g |

| Matrix Scientific | 5-(Phenylethynyl)-2-furoic acid | Not specified | 500mg |

| ND Pharma & Biotech | 5((2(Phenyleth(1(ynyl)(2(furoic%acid% | Not specified | Not specified |

| SynQuest Laboratories | 5-(Phenylethynyl)-2-furoic acid, tech | Not specified | 250 mg |

| Antimex Chemical Limied | 2-Furancarboxylic acid,5-(2-phenylethynyl)- | 99% | Not specified |

| Atomax Chemicals Co., Ltd. | 5-(2-PHENYLETHYNYL)-2-FURANCARBOXYLIC ACID | Not specified | Not specified |

Applications in Drug Discovery

While specific biological activities for 5-(2-Phenyleth-1-ynyl)-2-furoic acid are not extensively reported in publicly available scientific literature, its structural motifs are present in compounds with a wide range of biological functions. The furan-2-carboxylic acid core is a known scaffold in medicinal chemistry, with derivatives exhibiting antimicrobial, anti-inflammatory, and anticancer properties.

The primary application of CAS 130423-83-5 is as a fragment or building block in drug discovery campaigns. Its rigid structure and defined chemical handles (a carboxylic acid and a terminal alkyne) make it an ideal starting point for fragment-based drug discovery (FBDD) or for inclusion in screening libraries.

Hypothetical Experimental Workflow: Screening for Kinase Inhibitory Activity

Given the prevalence of the furan scaffold in kinase inhibitors, a plausible research application for 5-(2-Phenyleth-1-ynyl)-2-furoic acid would be to screen it for inhibitory activity against a panel of protein kinases. The following section outlines a detailed, albeit hypothetical, experimental protocol for such a study.

Experimental Protocol

1. Primary Kinase Activity Assay (Biochemical Screen)

-

Objective: To identify if 5-(2-Phenyleth-1-ynyl)-2-furoic acid inhibits the activity of a panel of commercially available protein kinases.

-

Methodology:

-

Compound Preparation: Dissolve 5-(2-Phenyleth-1-ynyl)-2-furoic acid in DMSO to create a 10 mM stock solution. Serially dilute the stock solution to obtain a range of concentrations for testing (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM).

-

Kinase Reaction: In a 384-well plate, combine the recombinant kinase, its specific substrate peptide, and ATP in a suitable reaction buffer.

-

Inhibition: Add the various concentrations of 5-(2-Phenyleth-1-ynyl)-2-furoic acid to the kinase reaction mixtures. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).

-

Incubation: Incubate the plates at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production, or by using a phosphospecific antibody in an ELISA-based format.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound. Plot the inhibition data against the compound concentration to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited) for any active "hits."

-

2. Secondary Assay: Cell-Based Target Engagement

-

Objective: To confirm if the compound can inhibit the target kinase within a cellular context.

-

Methodology:

-

Cell Culture: Culture a cell line that expresses the target kinase identified in the primary screen.

-

Compound Treatment: Treat the cells with varying concentrations of 5-(2-Phenyleth-1-ynyl)-2-furoic acid for a defined period.

-

Cell Lysis: Lyse the cells to extract proteins.

-

Western Blot Analysis: Perform a Western blot to detect the phosphorylation status of a known downstream substrate of the target kinase. A decrease in the phosphorylation of the substrate would indicate target engagement by the compound.

-

3. Lead Optimization

-

Objective: To synthesize derivatives of the initial hit to improve potency, selectivity, and drug-like properties.

-

Methodology:

-

Structure-Activity Relationship (SAR) Studies: Utilize the carboxylic acid and alkyne functional groups to synthesize a library of analogs. For example, the carboxylic acid can be converted to amides or esters, and the terminal phenyl group of the alkyne can be modified with different substituents.

-

Iterative Screening: Screen the newly synthesized compounds through the primary and secondary assays to identify molecules with improved activity.

-

Visualizations

The following diagrams illustrate the chemical structure and a hypothetical workflow for the screening of 5-(2-Phenyleth-1-ynyl)-2-furoic acid.

Caption: Chemical structure and a hypothetical drug discovery workflow for CAS 130423-83-5.

References

Potential Biological Activities of 5-(Phenylethynyl)furan-2-carboxylic Acid: A Technical Overview for Drug Discovery Professionals

Introduction

5-(Phenylethynyl)furan-2-carboxylic acid is a synthetic organic compound characterized by a furan-2-carboxylic acid core, substituted at the 5-position with a phenylethynyl group. While direct and extensive research on the specific biological activities of this molecule is not widely published, the furan-2-carboxylic acid scaffold is a well-established pharmacophore present in numerous compounds with a broad spectrum of biological activities. This technical guide consolidates the known biological activities of structurally related furan-2-carboxylic acid derivatives to infer the potential therapeutic applications of 5-(phenylethynyl)furan-2-carboxylic acid and to provide a foundation for future research and development.

The furan ring is a versatile heterocyclic motif that can act as a bioisostere for phenyl rings, offering modified electronic and steric properties that can enhance metabolic stability, drug-receptor interactions, and bioavailability.[1] Derivatives of furan-2-carboxylic acid have demonstrated significant potential in various therapeutic areas, including oncology, inflammation, infectious diseases, and metabolic disorders.[2][3][4][5][6][7][8][9][10][11][12][13][14][15]

Potential Therapeutic Areas and Biological Activities

Based on the activities of analogous compounds, 5-(phenylethynyl)furan-2-carboxylic acid is a candidate for investigation in the following areas:

Anticancer Activity

The furan and benzofuran cores are integral to many compounds with demonstrated antiproliferative and cytotoxic effects against a range of cancer cell lines.[3][4][5][9][10][13]

Key Findings from Related Compounds:

-

Furopyridone Derivatives: A series of furan-pyridinone compounds synthesized from 3-furan-carboxylic acid exhibited significant anticancer activity against esophageal cancer cell lines (KYSE70 and KYSE150), with IC50 values as low as 0.655 µg/mL.[4]

-

Benzofuran Derivatives: Novel benzofuran-pyrazole derivatives have been designed and shown to possess anticancer properties.[3] Similarly, other benzofuran derivatives have been identified as potent and selective antiproliferative agents.[3]

-

Isatin Derivatives: The combination of a 1-benzyl and a 5-[trans-2-(methoxycarbonyl)ethen-1-yl] substitution on an isatin core, which can be conceptually related to the extended conjugation of the phenylethynyl group, greatly enhanced cytotoxic activity against human T lymphocyte cells (Jurkat), with an IC50 value of 0.03 µM.[9] This was found to occur through the induction of apoptosis via the mitochondrial pathway.[9]

-

Furo[3,2-b]indole Derivatives: A derivative, (5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol, showed highly selective and significant inhibitory activity against A498 renal cancer cells.[10]

Potential Mechanisms: The anticancer activity of furan derivatives often involves the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways.[3][9]

Anti-inflammatory Activity

Furan derivatives have been explored for their anti-inflammatory properties, often linked to the inhibition of key enzymes in the inflammatory cascade.[6][8][14]

Key Findings from Related Compounds:

-

Cyclooxygenase (COX) Inhibition: A series of 2,5-diaryl substituted furans functionalized with amino acids were evaluated as inhibitors of COX-1 and COX-2 enzymes.[14] A proline-substituted compound was found to inhibit PGE2 secretion, suggesting selectivity for COX-2.[14]

-

Suppression of Inflammatory Mediators: Natural furan derivatives can exert anti-inflammatory effects by suppressing the production of reactive oxygen species (O2-), nitric oxide (NO), and prostaglandin E2 (PGE2).[8] They also regulate the mRNA expression of inflammatory mediators.[8]

Potential Mechanisms: The anti-inflammatory potential is often linked to antioxidant activities and the modulation of signaling pathways such as MAPK and PPAR-ɣ.[8]

Antimicrobial Activity

The furan nucleus is a component of several established antimicrobial agents.[3][6][7][8][12][15]

Key Findings from Related Compounds:

-

Antibacterial and Antifungal Agents: Furan derivatives have shown remarkable efficacy in selectively targeting tumor cells and also possess a broad range of antibacterial and antifungal activities.[4] The furan scaffold is present in drugs like furazolidone, nitrofurantoin, and furacillin.[4]

-

Activity against Multidrug-Resistant Strains: A 5-oxopyrrolidine derivative bearing a 5-nitrothiophene substituent (a bioisostere of the furan ring) demonstrated promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains.[15]

-

Antitubercular Potential: 5-Phenyl-furan-2-carboxylic acids have been identified as a novel class of potential antitubercular agents that target the siderophore-mediated iron acquisition pathway in Mycobacterium tuberculosis by inhibiting the salicylate synthase MbtI.[11]

Antidiabetic Activity

Recent research has highlighted the potential of furan-2-carboxylic acid derivatives in the management of type 2 diabetes mellitus (T2DM).

Key Findings from Related Compounds:

-

Inhibition of Gluconeogenesis: A phenotypic screening of a compound library led to the discovery of a furan-2-carboxylic acid derivative that inhibits gluconeogenesis.[2] An optimized derivative showed improved anti-gluconeogenesis potency and, in in-vivo studies, significantly reduced non-fasting and fasting blood glucose levels in a T2DM model.[2]

Quantitative Data from Structurally Related Compounds

The following table summarizes the quantitative biological activity data for various furan-2-carboxylic acid derivatives.

| Compound Class/Derivative | Biological Activity | Assay/Cell Line | Quantitative Data (IC50/EC50) | Reference |

| Furan-pyridinone derivative | Anticancer | KYSE70, KYSE150 | 0.655 µg/mL | [4] |

| 1-benzyl-5-[trans-2-(methoxycarbonyl)ethen-1-yl]isatin | Anticancer | Jurkat cells | 0.03 µM | [9] |

| 2,5-diarylfuran amino acid derivative (proline-substituted) | Anti-inflammatory | LPS-stimulated neutrophils | PGE2 inhibition (selectivity for COX-2) | [14] |

| 2-heptyl-5-hexylfuran-3-carboxylic acid (HHCA) derivative 5g | Antifungal | S. sclerotiorum | EC50 = 17.14 µg/mL | [16] |

| 2-heptyl-5-hexylfuran-3-carboxylic acid (HHCA) derivative 5g | Antifungal | B. cinerea | EC50 = 19.63 µg/mL | [16] |

| 2'-amino-5'-styryl-4-fluorochalcone 3e | Enzyme Inhibition | α-amylase | IC50 = 1.6 ± 0.52 µM | [17] |

| 2-amino-5-styrylacetophenone 2a | Enzyme Inhibition | α-glucosidase | IC50 = 5.4 ± 0.10 µM | [17] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key biological assays mentioned in the literature for related furan derivatives.

In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., KYSE70, KYSE150, Jurkat) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[4][9]

In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Methodology:

-

Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth overnight, and the suspension is adjusted to a standard turbidity (e.g., 0.5 McFarland standard).

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]

Synthesis of 5-Aryl-Furan-2-Carboxylic Acids

A general procedure for the synthesis of 5-aryl-furan-2-carboxylic acids involves the Meerwein reaction.

Methodology:

-

Diazonium Salt Preparation: An aromatic amine is diazotized using sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0-5°C).

-

Meerwein Reaction: The resulting diazonium salt solution is added to a mixture of furan-2-carboxylic acid in a suitable solvent (e.g., acetone) in the presence of a copper(II) salt catalyst.

-

Work-up and Purification: The reaction mixture is worked up by extraction and purified by recrystallization or column chromatography to yield the 5-aryl-furan-2-carboxylic acid.[12]

A Suzuki coupling followed by hydrolysis is another synthetic route.[11]

Methodology:

-

Suzuki Coupling: Methyl 5-bromofuran-2-carboxylate is reacted with an appropriate boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., 1,4-dioxane).

-

Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid using a base (e.g., NaOH) in a mixture of water and methanol, followed by acidification.[11]

Visualizations: Signaling Pathways and Experimental Workflows

Apoptosis Induction Pathway

The following diagram illustrates a simplified mitochondrial pathway of apoptosis, a common mechanism of action for anticancer furan derivatives.[9]

Caption: Mitochondrial apoptosis pathway induced by a furan derivative.

General Experimental Workflow for Biological Evaluation

This diagram outlines a typical workflow for the synthesis and biological evaluation of novel furan derivatives.

Caption: Workflow for synthesis and biological evaluation of furan derivatives.

Conclusion and Future Directions

While direct biological data for 5-(phenylethynyl)furan-2-carboxylic acid is scarce, the extensive research on its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The phenylethynyl moiety introduces a rigid, conjugated system that may enhance binding to biological targets and influence the compound's pharmacokinetic properties.

Future research should focus on:

-

Chemical Synthesis: Development of an efficient and scalable synthesis for 5-(phenylethynyl)furan-2-carboxylic acid and a library of related derivatives.

-

In Vitro Screening: Comprehensive screening of these compounds against a diverse panel of cancer cell lines, microbial strains, and inflammatory targets (e.g., COX enzymes).

-

Mechanism of Action Studies: For any active compounds, detailed studies to elucidate their molecular mechanisms of action.

-

In Vivo Efficacy: Evaluation of the most promising candidates in relevant animal models of disease.

The information compiled in this guide serves as a foundational resource for researchers and drug development professionals to initiate and advance the exploration of 5-(phenylethynyl)furan-2-carboxylic acid and its derivatives as novel therapeutic agents.

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ijabbr.com [ijabbr.com]

- 8. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-(4-Nitrophenyl)furan-2-carboxylic Acid [mdpi.com]

- 12. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Collection - Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and StructureâActivity Relationships as Potential Fungicidal Agents - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]

- 17. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: 5-(phenylethynyl)furan-2-carboxylic acid as a Potential MbtI Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, requires iron for its survival and pathogenesis. To acquire this essential nutrient from the host, Mtb employs high-affinity iron chelators known as siderophores, with mycobactin being a key component. The biosynthesis of mycobactin is a validated target for the development of novel anti-tubercular agents. A crucial enzyme in this pathway is the salicylate synthase MbtI, which catalyzes the first committed step: the conversion of chorismate to salicylate.[1][2] Inhibition of MbtI disrupts the mycobactin biosynthesis pathway, thereby limiting the pathogen's ability to thrive.

The 5-phenylfuran-2-carboxylic acid scaffold has emerged as a promising class of MbtI inhibitors.[3][4] This document provides detailed application notes and protocols for the investigation of 5-(phenylethynyl)furan-2-carboxylic acid , a derivative of this class, as a potential MbtI inhibitor. While specific quantitative data for this particular analog is not yet available in the public domain, the provided protocols and data for related compounds will guide researchers in its evaluation.

Data Presentation: MbtI Inhibition and Antimycobacterial Activity of 5-phenylfuran-2-carboxylic acid Derivatives

The following table summarizes the inhibitory activity against MbtI (IC50) and the antimycobacterial activity (MIC99) for a selection of 5-phenylfuran-2-carboxylic acid derivatives. This data provides a valuable context for the expected potency of 5-(phenylethynyl)furan-2-carboxylic acid and highlights the structure-activity relationships within this class of inhibitors.[3][4]

| Compound | MbtI IC50 (µM) | M. bovis BCG MIC99 (µM) | Reference |

| 5-(3-cyanophenyl)furan-2-carboxylic acid | 4.0 | 156 | [5] |

| 5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid | 11.2 | 32 | [3] |

| 5-(4-nitrophenyl)furan-2-carboxylic acid | 7.6 | 156 | [2] |

| 5-(3-carboxyphenyl)furan-2-carboxylic acid | 35.2 ± 2.6 | Not Reported | [4] |

Note: IC50 and MIC99 values for 5-(phenylethynyl)furan-2-carboxylic acid are not currently available in the cited literature. The data presented is for structurally related compounds to provide a baseline for comparison.

Mandatory Visualizations

MbtI Inhibition of the Mycobactin Biosynthesis Pathway

Caption: Inhibition of MbtI by 5-(phenylethynyl)furan-2-carboxylic acid.

Experimental Workflow for MbtI Inhibitor Evaluation

References

- 1. New insight into structure-activity of furan-based salicylate synthase (MbtI) inhibitors as potential antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nanoenabling MbtI Inhibitors for Next-Generation Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Study of a New MbtI-Inhibitor Complex: Towards an Optimized Model for Structure-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6za4 - M. tuberculosis salicylate synthase MbtI in complex with 5-(3-cyanophenyl)furan-2-carboxylate - Summary - Protein Data Bank Japan [pdbj.org]

Application Notes and Protocols for Screening Furan Derivatives Against Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive methodological framework for the identification and characterization of novel furan-based compounds with potential therapeutic efficacy against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. The protocols outlined below encompass initial screening for anti-mycobacterial activity, assessment of cytotoxicity to ensure a favorable therapeutic index, and preliminary mechanism of action studies.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of new chemical entities with novel mechanisms of action. Furan derivatives have garnered significant interest from medicinal chemists due to their diverse pharmacological activities, including antibacterial properties. This document offers detailed protocols for a systematic screening cascade designed to evaluate the potential of furan derivatives as anti-tuberculosis agents.

Experimental Workflow

The screening process follows a logical progression from initial hit identification to preliminary lead characterization. The workflow is designed to be efficient and cost-effective, prioritizing compounds with potent and selective anti-mycobacterial activity.

Caption: High-level experimental workflow for screening furan derivatives.

Primary Screening: In Vitro Anti-Mycobacterial Activity

The initial step involves screening the furan derivatives for their ability to inhibit the growth of M. tuberculosis H37Rv, the standard laboratory strain. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective colorimetric assay for this purpose.[1][2] An alternative rapid method is the Luciferase Reporter Phage (LRP) assay.[3]

Protocol: Microplate Alamar Blue Assay (MABA)

Principle: This assay utilizes a redox indicator (resazurin) that changes color from blue to pink in the presence of viable, metabolically active mycobacterial cells. The absence of a color change indicates growth inhibition.[1][4]

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (Oleic acid-Albumin-Dextrose-Catalase)

-

Sterile 96-well flat-bottom plates

-

Furan derivatives (stock solutions in DMSO)

-

Standard anti-TB drugs (e.g., Isoniazid, Rifampicin) as positive controls

-

Alamar Blue reagent

-

Tween 80 (10% solution)

Procedure:

-

Plate Setup: Add 200 µL of sterile deionized water to the outer perimeter wells of the 96-well plate to minimize evaporation.[5]

-

Media Dispensing: Add 100 µL of supplemented Middlebrook 7H9 broth to all test wells.

-

Compound Addition and Dilution:

-

Add 100 µL of the furan derivative stock solution (at 2x the highest desired concentration) to the first well of a row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the subsequent wells across the plate.

-

-

Inoculum Preparation: Prepare an inoculum of M. tuberculosis H37Rv adjusted to a McFarland standard of 1.0, then dilute it 1:50 in 7H9 broth.[4]

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well, including drug-free growth control wells. The final volume in each well should be 200 µL.

-

Incubation: Seal the plates with parafilm and incubate at 37°C for 5-7 days.[4]

-

Alamar Blue Addition:

-

After the initial incubation, add 25 µL of Alamar Blue reagent and 12.5 µL of 10% Tween 80 to one growth control well to check for sufficient growth (color change to pink).[4]

-

Once the control well turns pink (typically within 24 hours), add the Alamar Blue and Tween 80 mixture to all wells.

-

-

Final Incubation and Reading: Incubate for an additional 24 hours. The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents the color change from blue to pink.[4][6]

Protocol: Luciferase Reporter Phage (LRP) Assay

Principle: This is a rapid assay that utilizes a mycobacteriophage engineered to express a luciferase gene. In the presence of viable mycobacteria, the phage infects the cells, leading to the expression of luciferase. The light output, measured after the addition of a substrate (luciferin), is proportional to the number of viable bacteria. A reduction in light output indicates antibacterial activity.[3][7]

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth with supplements

-

Luciferase reporter phage

-

Furan derivatives

-

D-Luciferin substrate

-

Luminometer

Procedure:

-

Bacterial Culture Preparation: Prepare a mid-log phase culture of M. tuberculosis H37Rv.

-

Assay Setup: In a luminometer cuvette or appropriate microplate, combine:

-

350 µL of Middlebrook 7H9 broth

-

100 µL of M. tuberculosis cell suspension (adjusted to McFarland standard #2)

-

50 µL of the furan derivative at the desired concentration.[3]

-

-

Incubation: Incubate the mixture at 37°C for a specified period (e.g., 48-72 hours).

-

Phage Infection: Add the luciferase reporter phage to the mixture and incubate to allow for infection.

-

Luminometry:

-

Add 100 µL of D-Luciferin substrate.

-

Measure the Relative Light Units (RLU) using a luminometer.[3]

-

-

Data Analysis: Calculate the percentage reduction in RLU compared to the drug-free control. A reduction of 50% or more is typically considered indicative of anti-mycobacterial activity.[3]

Hit Confirmation and Cytotoxicity Assessment

Compounds that show activity in the primary screen ("hits") are subjected to further testing to confirm their potency by determining the precise MIC value and to evaluate their toxicity against mammalian cells.

Minimum Inhibitory Concentration (MIC) Determination

The MABA protocol described in section 3.1 can be used with a narrower range of concentrations to precisely determine the MIC99, which is the concentration required to inhibit 99% of the bacterial population. Some studies have identified furan derivatives with MIC values in the low micromolar range. For example, a diaryl furan derivative was reported to have a MIC99 of 1.56 µM against M. tuberculosis.[8]

Cytotoxicity Assays

It is crucial to assess whether the anti-mycobacterial activity of the furan derivatives is due to selective toxicity against the bacteria or general cytotoxicity.[9] Commonly used cell lines for this purpose include human lung epithelial cells (A549), human hepatoma cells (HepG2), and macrophage cell lines (RAW 264.7 or THP-1).[9][10]

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes can reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9][11]

Materials:

-

Mammalian cell line of choice (e.g., HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom sterile microplates

-

Furan derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., acidified isopropanol or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the furan derivatives. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the compound concentration that reduces cell viability by 50%.

Preliminary Mechanism of Action (MoA) Studies

For compounds with high potency against Mtb and low cytotoxicity (high selectivity index), preliminary MoA studies can be initiated.

Target-Based Screening

If there is a hypothesized target for the furan derivatives, direct enzyme inhibition assays can be performed. For instance, some furan derivatives have been investigated as inhibitors of N-acetyl glutamate synthase (ArgA), an essential enzyme in the L-arginine biosynthesis pathway of M. tuberculosis.[8] Another potential target is salicylate synthase (MbtI), which is involved in the biosynthesis of mycobactins, the siderophores of Mtb.[12]

β-Lactamase Inhibition Assay

M. tuberculosis possesses a β-lactamase enzyme (BlaC) that confers resistance to β-lactam antibiotics.[13] Furan derivatives can be screened for their ability to inhibit BlaC, potentially acting as adjuvants to β-lactam antibiotics.

Principle: A chromogenic β-lactam substrate (e.g., nitrocefin) is used. In the presence of β-lactamase, nitrocefin is hydrolyzed, resulting in a color change that can be monitored spectrophotometrically. An inhibitor will slow down or prevent this color change.

Materials:

-

Purified M. tuberculosis β-lactamase (BlaC)

-

Nitrocefin

-

Assay buffer

-

Furan derivatives

-

Microplate reader

Procedure:

-

Assay Setup: In a 96-well plate, add the assay buffer, the furan derivative at various concentrations, and the BlaC enzyme.

-

Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add nitrocefin to initiate the reaction.

-

Absorbance Reading: Immediately measure the change in absorbance over time at the appropriate wavelength for hydrolyzed nitrocefin.

-

Data Analysis: Determine the rate of hydrolysis in the presence and absence of the inhibitor to calculate the percentage of inhibition and the IC50 value.

Data Presentation

All quantitative data should be summarized in tables for clear comparison and interpretation.

Table 1: Anti-mycobacterial Activity and Cytotoxicity of Furan Derivatives

| Compound ID | MIC vs. Mtb H37Rv (µM)[8] | CC50 vs. HepG2 (µM) | Selectivity Index (SI = CC50/MIC) |

| Furan-001 | |||

| Furan-002 | |||

| Furan-003 | |||

| Isoniazid |

Table 2: Mechanism of Action Data

| Compound ID | Target Enzyme IC50 (µM) (e.g., ArgA)[8] | β-Lactamase (BlaC) Inhibition IC50 (µM) |

| Furan-001 | ||

| Furan-002 | ||

| Furan-003 | ||

| Clavulanate | N/A |

Visualization of Key Protocols

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

This document provides a robust set of protocols for the initial stages of anti-tuberculosis drug discovery focused on furan derivatives. By following this systematic approach, researchers can effectively identify compounds with potent and selective anti-mycobacterial activity and gain preliminary insights into their mechanism of action, thereby identifying promising candidates for further preclinical development.

References

- 1. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Bacterial Activity of Furan Chalcone Derivatives Against Mycobacterium tuberculosis: Design, Synthesis, Anti-Bacterial Screening, Pharmacokinetic Properties, and Toxicity Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bbrc.in [bbrc.in]

- 4. benchchem.com [benchchem.com]

- 5. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Procedure [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. Identification of diphenyl furan derivatives via high throughput and computational studies as ArgA inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Host Bioenergetic Parameters Reveal Cytotoxicity of Antituberculosis Drugs Undetected Using Conventional Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New insight into structure-activity of furan-based salicylate synthase (MbtI) inhibitors as potential antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of β-Lactams Active against Mycobacterium tuberculosis by a Consortium of Pharmaceutical Companies and Academic Institutions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5-(phenylethynyl)furan-2-carboxylic Acid in Materials Science

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of 5-(phenylethynyl)furan-2-carboxylic acid as a versatile building block in the field of materials science. Due to its rigid, conjugated structure incorporating a furan ring, a phenylethynyl group, and a carboxylic acid moiety, this compound holds potential for the synthesis of advanced materials such as metal-organic frameworks (MOFs) and specialty polymers. While direct, detailed applications in materials science are still an emerging area of research, its structural similarity to well-studied furan-based monomers allows for the extrapolation of potential applications and synthetic methodologies.

Physicochemical Properties

A comprehensive understanding of the fundamental properties of 5-(phenylethynyl)furan-2-carboxylic acid is crucial for its application in materials synthesis.

| Property | Value | Reference |

| CAS Number | 130423-83-5 | [1] |

| Molecular Formula | C₁₃H₈O₃ | [1] |

| Molecular Weight | 212.205 g/mol | [1] |

| Melting Point | 212 °C | [1] |

| Boiling Point | 411 °C at 760 mmHg | [1] |

| Density | 1.33 g/cm³ | [1] |

| Flash Point | 202.4 °C | [1] |

| pKa (Predicted) | 2.99 ± 0.10 | [1] |

Potential Applications in Materials Science

The unique molecular architecture of 5-(phenylethynyl)furan-2-carboxylic acid makes it a promising candidate for several advanced material applications.

Organic Linker for Metal-Organic Frameworks (MOFs)

The carboxylic acid group can act as a coordination site for metal ions, forming the nodes of a MOF, while the rigid phenylethynyl-furan backbone can serve as the linker. The extended conjugation of the linker could impart interesting photophysical or electronic properties to the resulting MOF, with potential applications in:

-

Gas Storage and Separation: The porous nature of MOFs can be tailored for the selective adsorption of gases.

-

Catalysis: The framework can be designed to have catalytically active sites.[2]

-

Sensing: Changes in the framework upon interaction with analytes could lead to a detectable signal.

Monomer for Specialty Polymers

The dicarboxylic acid functionality, while not inherent, can be achieved through derivatization, or the existing carboxylic acid can be used for the synthesis of polyesters and polyamides. The rigid and aromatic nature of the monomer unit could lead to polymers with:

-

High Thermal Stability: The aromatic rings and alkyne group contribute to thermal resistance.

-

Enhanced Mechanical Strength: The rigidity of the monomer can translate to robust polymer chains.

-

Interesting Optical and Electronic Properties: The conjugated system may be suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[3][4][5]

Experimental Protocols

While specific protocols for 5-(phenylethynyl)furan-2-carboxylic acid are not widely published, established methods for similar furan-based compounds, such as 2,5-furandicarboxylic acid (FDCA), can be adapted.

General Protocol for MOF Synthesis (Hypothetical)

This protocol is a general guideline for the solvothermal synthesis of a MOF using 5-(phenylethynyl)furan-2-carboxylic acid as the organic linker. Optimization of solvent, temperature, time, and modulator will be necessary.

Materials:

-

5-(phenylethynyl)furan-2-carboxylic acid (organic linker)

-

Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

-

Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

-

Modulator (optional, e.g., formic acid, acetic acid)

Procedure:

-

In a glass vial, dissolve 5-(phenylethynyl)furan-2-carboxylic acid and the metal salt in the chosen solvent. A typical molar ratio of linker to metal is 1:1 or 2:1.

-

If a modulator is used, add it to the solution. The modulator can help control the crystal growth and morphology.

-

Seal the vial tightly and place it in a programmable oven.

-

Heat the mixture to a specific temperature (typically between 80 °C and 150 °C) and hold for a set period (12 to 72 hours).

-

Allow the oven to cool down slowly to room temperature.

-

Crystals of the MOF, if formed, can be collected by filtration.

-

Wash the collected crystals with fresh solvent to remove any unreacted starting materials.

-

Activate the MOF by solvent exchange and/or heating under vacuum to remove solvent molecules from the pores.

Characterization:

-

Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.

-

Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the porosity and surface area of the MOF.

Workflow for Hypothetical MOF Synthesis

Caption: Workflow for the hypothetical solvothermal synthesis of a Metal-Organic Framework.

General Protocol for Polyester Synthesis via Melt Polycondensation (Adapted from FDCA)

This protocol is adapted from the well-established two-stage melt polycondensation process for producing polyesters from 2,5-furandicarboxylic acid (FDCA) and can serve as a starting point for 5-(phenylethynyl)furan-2-carboxylic acid or its diester derivative.[6]

Materials:

-

Dimethyl 5-(phenylethynyl)furan-2-carboxylate (monomer)

-

Diol (e.g., ethylene glycol, 1,4-butanediol)

-

Catalyst (e.g., antimony trioxide, titanium(IV) isopropoxide)

-

Stabilizer (optional, e.g., phosphite-based antioxidant)

Procedure:

Stage 1: Esterification/Transesterification

-

Charge the dimethyl 5-(phenylethynyl)furan-2-carboxylate, diol (in excess), and catalyst into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

-

Heat the mixture under a slow stream of nitrogen to a temperature of 160-200 °C.

-

Methanol will be produced as a byproduct and should be collected. The reaction is monitored by the amount of methanol collected.

-

Continue this stage for 2-4 hours until the collection of methanol ceases.

Stage 2: Polycondensation

-

Gradually increase the temperature to 220-260 °C.

-

Simultaneously, slowly reduce the pressure to below 1 mbar to facilitate the removal of the excess diol and drive the polymerization reaction forward.

-

The viscosity of the reaction mixture will increase as the polymer chains grow. The reaction is typically continued for 2-5 hours until the desired viscosity (and molecular weight) is achieved.

-

The resulting polymer is then extruded from the reactor under nitrogen pressure and can be pelletized after cooling.

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Logical Relationship for Polyester Synthesis

Caption: Logical flow of a two-stage melt polycondensation for polyester synthesis.

Safety and Handling

5-(phenylethynyl)furan-2-carboxylic acid should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Future Outlook

The exploration of 5-(phenylethynyl)furan-2-carboxylic acid in materials science is in its early stages. Future research will likely focus on the synthesis and characterization of novel MOFs and polymers derived from this building block. Investigations into the photophysical, electronic, and mechanical properties of these new materials will be crucial in determining their potential for practical applications in areas such as organic electronics, gas separation, and advanced composites.

References

Application Notes and Protocols for the Synthesis and Use of Fluorescent Probes from Phenylethynyl Furan Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylethynyl furan-based compounds represent a versatile class of fluorophores with significant potential in the development of fluorescent probes for biological and environmental applications. Their rigid, planar structure and extended π-conjugation system often lead to desirable photophysical properties, including high fluorescence quantum yields and large Stokes shifts. The synthetic accessibility of these compounds, primarily through the Sonogashira cross-coupling reaction, allows for the straightforward introduction of various functional groups, enabling the rational design of probes for specific analytes such as metal ions and for applications in cellular imaging.

This document provides detailed application notes and experimental protocols for the synthesis and utilization of fluorescent probes derived from phenylethynyl furan compounds.

Applications

Fluorescent probes based on the phenylethynyl furan scaffold have demonstrated utility in a range of applications, including:

-

Selective Detection of Metal Ions: By incorporating appropriate chelating moieties, these probes can exhibit high selectivity and sensitivity for specific metal ions, such as Cr³⁺, Fe³⁺, and Al³⁺, through mechanisms like Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET).[1][2]

-